3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(2-phenylethyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-10-8-15-11(14)12(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBZVXONHFRPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-phenylethylamine with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione moiety to a diol.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-phenylethylamine with thiazolidine-2,4-dione. This reaction is conducted in a suitable solvent (e.g., ethanol or methanol) and often requires a catalyst like hydrochloric acid or acetic acid under reflux conditions to ensure complete conversion of reactants into the desired product.
Chemical Properties:
- Molecular Formula: C₁₁H₁₁N₁O₂S
- CAS Number: 86106-18-5
- Structure: Characterized by a thiazolidine ring fused with a dione structure and a phenylethyl group attached to the nitrogen atom .
Antidiabetic Activity
Thiazolidinediones are primarily recognized for their role in managing type 2 diabetes mellitus (T2DM). They act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), influencing glucose and lipid metabolism. Research indicates that derivatives of thiazolidinediones can enhance insulin sensitivity and reduce blood glucose levels .
Case Study:
A study involving new TZD derivatives demonstrated significant euglycemic effects in diabetic rats. The compound C40 effectively reduced plasma glucose levels to normal ranges after treatment, showcasing its potential as an antidiabetic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus, indicating potential applications in treating infections .
Table 1: Antimicrobial Activity of Thiazolidinedione Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| am1 | E. coli | X µg/mL |
| am2 | S. aureus | Y µg/mL |
| am3 | C. albicans | Z µg/mL |
Antileishmanial Activity
Recent studies have explored the antileishmanial activity of thiazolidinedione derivatives against Leishmania infantum. Certain compounds demonstrated promising results with low cytotoxicity compared to reference drugs, indicating their potential as therapeutic agents against leishmaniasis .
Case Study:
In vitro evaluations revealed that specific derivatives exhibited significant antileishmanial activity with selectivity indices indicating lower toxicity to human cell lines compared to standard treatments .
Mechanism of Action
The mechanism of action of 3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, in the context of anti-diabetic activity, thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological profile of TZD derivatives is highly dependent on substituents at the 3- and 5-positions. Below is a structural comparison of key analogues:
Key Observations :
- Lipophilicity : The 2-phenylethyl group in the target compound enhances membrane permeability compared to smaller substituents (e.g., benzyl or methyl groups).
- Electron-Withdrawing Groups : Derivatives with 5-arylidene substituents (e.g., 4-chlorophenyl or coumarinyl) exhibit stronger antioxidant activity due to resonance stabilization of free radicals .
- Pharmacophore Alignment : The 4-point model (acidic TZD core, aromatic ring, lipophilic region, flexible linker) is critical for PPARγ agonism in antidiabetic derivatives. The 2-phenylethyl group may occupy the lipophilic region, while 5-substituents modulate receptor specificity .
Antidiabetic Activity
- Avupati et al. () : Compounds ad21 and ad22 (5-arylidene-TZDs with oxopropenyl bridges) demonstrated superior in vivo antidiabetic activity (vs. rosiglitazone) in streptozotocin-induced diabetic rats.
- Khazi et al. () : Naphthyl and coumarinyl groups at C5 enhanced hypoglycemic activity by 40–60% compared to unsubstituted TZDs .
Antioxidant Activity
- The target compound’s 2-phenylethyl group may confer moderate DPPH scavenging, but 5-arylidene derivatives (e.g., 5-(4-hydroxybenzylidene)-TZD) are more potent (IC₅₀: 12–18 μM) due to conjugated π-systems stabilizing radical intermediates .
Molecular Docking and Structure-Activity Relationships (SAR)
Docking studies () highlight critical interactions:
- PPARγ Binding : The TZD core’s acidic protons form hydrogen bonds with Ser289 and His323.
- 5-Substituent Role: Bulky groups (e.g., pyridin-4-yl) occupy hydrophobic pockets, enhancing affinity. For example: SMI-IV-4 (3-amino-4-hydroxyphenyl substituent): Docking score −5.1 vs. −3.8 for unsubstituted phenyl .
- 3-Substituent Role : The 2-phenylethyl group may enhance van der Waals interactions in PPARγ’s ligand-binding domain.
Biological Activity
Overview
3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione class of compounds, which are known for their diverse biological activities. This compound features a thiazolidine ring fused with a dione structure and a phenylethyl group, making it a subject of interest in medicinal chemistry for its potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it is known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in regulating glucose and lipid metabolism. This mechanism underlies its potential use in treating metabolic disorders such as diabetes .
Antidiabetic Effects
Thiazolidinediones, including this compound, have been extensively studied for their antidiabetic properties. They improve insulin sensitivity and regulate blood glucose levels through PPARγ activation. This has been corroborated by various studies showing significant reductions in fasting blood glucose and HbA1c levels in diabetic models .
Neuroprotective Properties
Recent research has highlighted the neuroprotective effects of thiazolidinedione derivatives. A study involving a derivative similar to this compound demonstrated its ability to inhibit tau phosphorylation and improve cognitive functions in models of Alzheimer’s disease. The study utilized SH-SY5Y cells and Wistar rats to assess memory functions using the Morris water maze and passive avoidance tests .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Studies have reported that derivatives of thiazolidinediones exhibit significant antibacterial activity against various pathogens. For instance, certain synthesized derivatives displayed minimum inhibitory concentrations (MICs) ranging from 0.078 to 0.283 µM against Mycobacterium tuberculosis strains, suggesting their potential as coadjuvants in tuberculosis treatment .
Anti-inflammatory Effects
Thiazolidinediones are recognized for their anti-inflammatory properties as well. They modulate inflammatory mediators such as IL-6 and CRP, making them potential candidates for treating inflammatory diseases. Research indicates that these compounds can inhibit the release of inflammatory markers from human airway smooth muscle cells .
Case Studies and Research Findings
Q & A
Q. What are the primary synthetic routes for 3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione, and how can reaction yields be optimized?
The synthesis of 1,3-thiazolidine-2,4-dione derivatives typically involves cyclocondensation reactions between substituted amines and thioglycolic acid. For 3-(2-Phenylethyl) derivatives, a common approach is the reaction of phenethylamine with thioglycolic acid under acidic conditions, followed by purification via recrystallization. To optimize yields, factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst concentration) should be employed to identify critical parameters . Characterization via NMR and HPLC ensures purity and structural confirmation .
Q. What spectroscopic methods are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the thiazolidine-dione core and phenethyl substituent. H NMR can resolve the methylene protons adjacent to the thiazolidine ring, while C NMR verifies carbonyl and aromatic carbons. High-resolution mass spectrometry (HRMS) provides molecular weight validation. Infrared (IR) spectroscopy identifies the C=O and C-S stretches (1,650–1,750 cm and 600–700 cm, respectively) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
For antimicrobial screening, use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans). Antioxidant activity can be assessed via DPPH radical scavenging assays, with IC values calculated from dose-response curves . Cytotoxicity assays (e.g., MTT on mammalian cell lines) ensure compound safety before advanced studies .
Advanced Research Questions
Q. How can computational methods improve the design of this compound derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide structural modifications. Molecular docking against target proteins (e.g., PPAR-γ for antidiabetic activity) identifies binding affinities. Machine learning models trained on existing bioactivity data can prioritize substituents for synthesis .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability or impurity effects. Implement orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results. Statistical meta-analysis of published data identifies trends obscured by outliers. Rigorous purity validation (e.g., ≥95% by HPLC) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) reduce experimental noise .
Q. How can reaction engineering principles enhance the scalability of thiazolidine-dione synthesis?
Continuous-flow reactors improve heat/mass transfer for exothermic cyclocondensation steps. Membrane separation technologies (e.g., nanofiltration) enable efficient solvent recovery and product isolation. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time to minimize byproducts .
Q. What mechanistic insights can be gained from kinetic studies of thiazolidine-dione degradation?
Accelerated stability testing under varying pH, temperature, and humidity identifies degradation pathways (e.g., hydrolysis of the dione ring). High-resolution LC-MS/MS detects degradation products, while Arrhenius plots estimate shelf-life. Isotope-labeling studies (e.g., O) trace oxygen incorporation during hydrolysis .
Methodological Guidance
Designing a robust SAR study for this compound analogs:
- Step 1 : Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing/donating groups on the phenyl ring).
- Step 2 : Assay bioactivity across multiple targets (e.g., antimicrobial, anti-inflammatory).
- Step 3 : Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with activity .
Addressing low reproducibility in antioxidant assays:
Standardize DPPH solution preparation (freshly dissolved in methanol) and control light exposure. Include reference antioxidants (e.g., ascorbic acid) in each assay plate. Use robotic liquid handlers to minimize pipetting errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
